molecular formula C16H22N2O3 B3019948 N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034295-63-9

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B3019948
CAS No.: 2034295-63-9
M. Wt: 290.363
InChI Key: LDHKPAYUSOMDKX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nicotinamide core substituted with a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-ylmethoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The tetrahydro-2H-pyran-4-ylmethoxy group can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ylmethanol and a suitable activating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under suitable conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-6-methoxy-nicotinamide: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.

    N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide: Similar structure but with a benzamide core instead of nicotinamide.

Uniqueness

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the presence of both the cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethoxy groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-9-12-1-2-12)14-3-4-15(17-10-14)21-11-13-5-7-20-8-6-13/h3-4,10,12-13H,1-2,5-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHKPAYUSOMDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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